Urolithin B is primarily obtained from dietary sources rich in ellagitannins, such as pomegranates, walnuts, and berries. Upon ingestion, ellagitannins are metabolized by the gut microbiota into urolithins, including urolithin A and urolithin B. The conversion to glucuronides occurs in the liver and intestines, where enzymes facilitate the attachment of glucuronic acid to these metabolites, leading to compounds like urolithin B 3-O-glucuronide .
Urolithin B 3-O-glucuronide is classified as a phenolic compound due to its structure, which includes multiple aromatic rings. It is also categorized under glucuronides, which are formed through the conjugation of glucuronic acid with various substrates, enhancing their solubility and facilitating their elimination from the body.
The synthesis of urolithin B 3-O-glucuronide can be achieved through several methods, primarily focusing on chemical synthesis techniques that allow for regioselective modifications. A notable approach involves the glycosylation of urolithin B using glucuronic acid donors under optimized reaction conditions. This method has been refined to achieve high yields and purity of the desired glucuronide .
The synthesis typically involves:
Urolithin B 3-O-glucuronide features a complex molecular structure characterized by:
The molecular formula for urolithin B 3-O-glucuronide is , with a molar mass of approximately 366.32 g/mol. NMR spectroscopy is commonly used to confirm its structure, revealing distinct chemical shifts corresponding to its functional groups .
Urolithin B 3-O-glucuronide participates in various biochemical reactions, primarily involving hydrolysis back into urolithin B or further conjugation with other metabolites. The glucuronidation process itself is a key reaction that enhances the compound's solubility and facilitates its excretion.
The hydrolysis reaction can be catalyzed by β-glucuronidase enzymes present in gut microbiota or other tissues, leading to the release of free urolithin B, which may exert biological effects independently .
The mechanism of action for urolithin B 3-O-glucuronide primarily revolves around its role as a bioavailable metabolite. Upon absorption, it can influence various cellular pathways:
Studies have shown that while urolithins exhibit bioactivity in vitro, their glucuronides often demonstrate reduced efficacy due to altered pharmacodynamics post-conjugation .
Urolithin B 3-O-glucuronide appears as a white to off-white powder. It is soluble in water due to its glucuronic acid component but may have limited solubility in organic solvents.
Relevant analyses often include:
Urolithin B 3-O-glucuronide has garnered attention for its potential health benefits:
Urolithin B 3-O-glucuronide originates from dietary ellagitannins found in pomegranates, walnuts, berries, and oak-aged wines. These high-molecular-weight polyphenols undergo sequential enzymatic processing by gut microbiota. The initial hydrolysis of ellagitannins releases ellagic acid, which is subsequently transformed through Lactobacillus, Bifidobacterium, and Gordonibacter species into dibenzopyran-6-one derivatives. Gordonibacter spp. specifically catalyze decarboxylation, dehydroxylation, and lactone ring formation to produce Urolithin B as the terminal metabolite [4] [10].
This biotransformation exhibits significant interindividual variability due to three distinct microbial metabotypes:
Anaerobic conditions in the colon facilitate reductase-mediated conversion of ellagic acid to urolithin intermediates. Urolithin B formation specifically requires NADPH-dependent enzymes that remove hydroxyl groups from the urolithin core structure [1] [10].
Table 1: Microbial Transformation Steps from Ellagitannins to Urolithin B
Substrate | Key Enzymes | Bacterial Genera | Products |
---|---|---|---|
Ellagitannins | Esterases | Lactobacillus, Bifidobacterium | Ellagic acid |
Ellagic acid | Decarboxylases | Gordonibacter | Urolithin D → Urolithin C |
Urolithin C | Reductases/Dehydroxylases | Eggerthellaceae | Urolithin B |
Following colonic absorption, Urolithin B undergoes extensive phase II metabolism primarily via UDP-glucuronosyltransferase (UGT) enzymes. UGT isoforms 1A1, 1A3, 1A8, 1A9, and 1A10 catalyze the stereoselective conjugation at the 3-hydroxyl position, forming Urolithin B 3-O-glucuronide [1] [5]. This glucuronidation enhances hydrophilicity for systemic circulation and urinary excretion.
Structural characterization through ¹H and ¹³C NMR spectroscopy confirms the β-D-glucopyranuronic acid moiety attachment at position 3, with distinctive chemical shifts observed at δ 5.65 (d, J=7.2 Hz, H-1') for the anomeric proton and δ 170.2 ppm for the carbonyl carbon of the glucuronide [1]. Enterocytes perform initial glucuronidation (∼60% efficiency), while hepatic UGTs complete the process, yielding plasma concentrations of the glucuronide up to 7.3 μM following ellagitannin-rich food consumption [6] [7].
Table 2: Glucuronidation Parameters of Urolithin B in Human Tissues
UGT Isoform | Tissue Localization | Catalytic Efficiency (μM⁻¹·min⁻¹) | Km (μM) |
---|---|---|---|
1A1 | Liver/Intestine | 0.32 ± 0.05 | 45.6 ± 3.2 |
1A8 | Intestine | 1.15 ± 0.12 | 28.3 ± 2.1 |
1A9 | Liver/Kidney | 0.87 ± 0.09 | 33.7 ± 2.8 |
1A10 | Intestine | 1.42 ± 0.15 | 24.8 ± 1.9 |
The formation of Urolithin B 3-O-glucuronide is intrinsically linked to an individual's gut microbial composition. Metabotype B individuals exhibit preferential production of Urolithin B over Urolithin A due to:
Repeated consumption of ellagitannin-rich foods increases the abundance of urolithin-producing bacteria, enhancing Urolithin B 3-O-glucuronide output. Metabotype B individuals show urinary glucuronide concentrations 2.3-fold higher than metabotype A after identical dietary interventions [4] [6]. However, β-glucuronidase activity from infiltrating immune cells in inflamed tissues may hydrolyze the conjugate back to bioactive Urolithin B aglycone, creating a localized pharmacological effect despite systemic circulation as glucuronide [5] [7].
Table 3: Impact of Microbial Metabotypes on Urolithin B 3-O-Glucuronide Dynamics
Metabotype | Dominant Bacteria | Plasma Glucuronide (μM) | Urinary Excretion Profile |
---|---|---|---|
0 (Non-producer) | Bacteroides spp. | Not detected | No urolithin conjugates |
A (Uro-A dominant) | G. urolithinfaciens | 0.024–35.0 (Uro-A glucuronide) | 65% Uro-A conjugates |
B (Uro-B dominant) | G. pamelaeae, E. isourolithinifaciens | Up to 7.3 (Uro-B glucuronide) | 78% Uro-B conjugates |
The interindividual variability in conjugate formation underscores the importance of personalized nutrition approaches for harnessing Urolithin B 3-O-glucuronide's biological activities.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: